molecular formula C8H9F3N2O B1467600 (2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine CAS No. 1428233-16-2

(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine

Cat. No. B1467600
CAS RN: 1428233-16-2
M. Wt: 206.16 g/mol
InChI Key: GKYURGOKWNLCBA-UHFFFAOYSA-N
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Description

“(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine” is a chemical compound that contains a pyridine ring with a trifluoromethyl group attached to it . This compound is part of a larger class of compounds known as trifluoromethylpyridines (TFMP), which are important ingredients for the development of agrochemical and pharmaceutical compounds .


Synthesis Analysis

The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block . A series of pyrimidinamine derivatives were designed and synthesized using pyrimidifen as a template according to the bioisosterism .


Molecular Structure Analysis

The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these groups is thought to bestow many of the distinctive physical–chemical properties observed in this class of compounds .


Chemical Reactions Analysis

The chemical reactions involving TFMP derivatives are diverse and depend on the specific compound and its intended use. For example, in the synthesis of certain fungicides, a Diels–Alder reaction was used to form the correspondent compound .

Scientific Research Applications

Synthesis and Characterization

  • Novel N-substituted pyridin-2(1H)-one derivatives have been synthesized, showcasing the utility of related compounds in the development of new chemical entities with potential biological activities. These derivatives show low antibacterial activity compared to the reference but highlight the synthetic versatility of the compound class (Sharma et al., 2016).
  • The synthesis of chiral nonracemic 1-(2-pyridinyl)ethylamines demonstrates the compound’s relevance in stereospecific substitutions and ligand preparation for coordination chemistry, highlighting its importance in creating optically active molecules (Uenishi et al., 2004).

Coordination Chemistry and Ligand Development

  • Research on copper complexes containing the tripodal N7 ligand derived from related pyridylamine compounds illustrates the compound's role in forming stable, multidentate ligands for metal coordination. This has implications for the development of novel catalysts and materials (Gérard et al., 2005).
  • The crystal structure of secondary amine derivatives indicates the application of these compounds in detailed structural analysis and the design of molecules with specific geometric configurations, useful in material science and molecular engineering (Adeleke & Omondi, 2022).

Organic Synthesis and Medicinal Chemistry

  • Syntheses of novel pyridine derivatives bearing biologically active heterocyclic rings demonstrate the utility of such compounds in medicinal chemistry, particularly in the synthesis of anticancer agents. This underscores the compound's role in the development of new therapeutic agents (Hafez & El-Gazzar, 2020).

Environmental and Material Chemistry

  • The photochemical transformation study of a cellulose biosynthesis inhibitor into phytoene desaturase inhibitors highlights the environmental and agricultural chemistry applications of trifluoromethyl pyridines. This research points towards the development of herbicidal compounds with specific modes of action, contributing to more targeted agricultural chemicals (Wakeham et al., 2021).

Mechanism of Action

The biological activities of TFMP derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . Pyrimidinamines derivatives, a major member of pyrimidine derivatives, act as mitochondrial complex I electron transport inhibitors (MET I) .

Safety and Hazards

The safety and hazards associated with TFMP derivatives can vary depending on the specific compound. For example, some compounds in this class are classified as Acute Tox. 3 Oral - Eye Irrit. 2 - STOT SE 3 . Users are advised to avoid breathing mist, gas or vapours, avoid contacting with skin and eye, and use personal protective equipment .

Future Directions

The demand for TFMP derivatives has been increasing steadily in the last 30 years due to their wide-ranging potential applications in the agrochemical and pharmaceutical industries . It is expected that many novel applications of TFMP will be discovered in the future .

Biochemical Analysis

Biochemical Properties

(2-{[4-(Trifluoromethyl)pyridin-2-yl]oxy}ethyl)amine plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it is involved in the synthesis of active pharmaceutical ingredients (APIs) such as naporafenib, a RAF inhibitor used in cancer treatment . The compound can also stabilize hypervalent iodine, which is applied in a wide range of synthetic transformations . These interactions highlight the compound’s versatility and importance in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to inhibit collagen synthesis in liver fibrosis models by inactivating hepatic stellate cells . This indicates its potential therapeutic applications in treating fibrotic diseases.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can undergo a Chichibabin reaction to introduce an additional amine group, which is employed in the synthesis of oral checkpoint kinase inhibitors for immunotherapy . The compound’s ability to interact with specific biomolecules and enzymes, such as checkpoint kinase 1 (CHK1), highlights its potential in targeted cancer therapies .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it maintains high purity and stability, making it suitable for long-term biochemical research

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, it exhibits therapeutic effects, such as inhibiting collagen synthesis in liver fibrosis models . At higher doses, it may cause toxic or adverse effects. Understanding the dosage thresholds and potential toxicities is essential for its safe and effective use in therapeutic applications.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism. For instance, it is used in the synthesis of APIs, which involves multiple enzymatic reactions

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its biological activity. It interacts with specific transporters and binding proteins that facilitate its localization and accumulation in target tissues . Understanding these interactions is essential for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound affects its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms are crucial for its role in biochemical reactions and therapeutic applications.

properties

IUPAC Name

2-[4-(trifluoromethyl)pyridin-2-yl]oxyethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9F3N2O/c9-8(10,11)6-1-3-13-7(5-6)14-4-2-12/h1,3,5H,2,4,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GKYURGOKWNLCBA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C=C1C(F)(F)F)OCCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9F3N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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